

Spectroscopic Analysis of 4-(4-bromophenyl)-2-hydroxythiazole: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-2-hydroxythiazole

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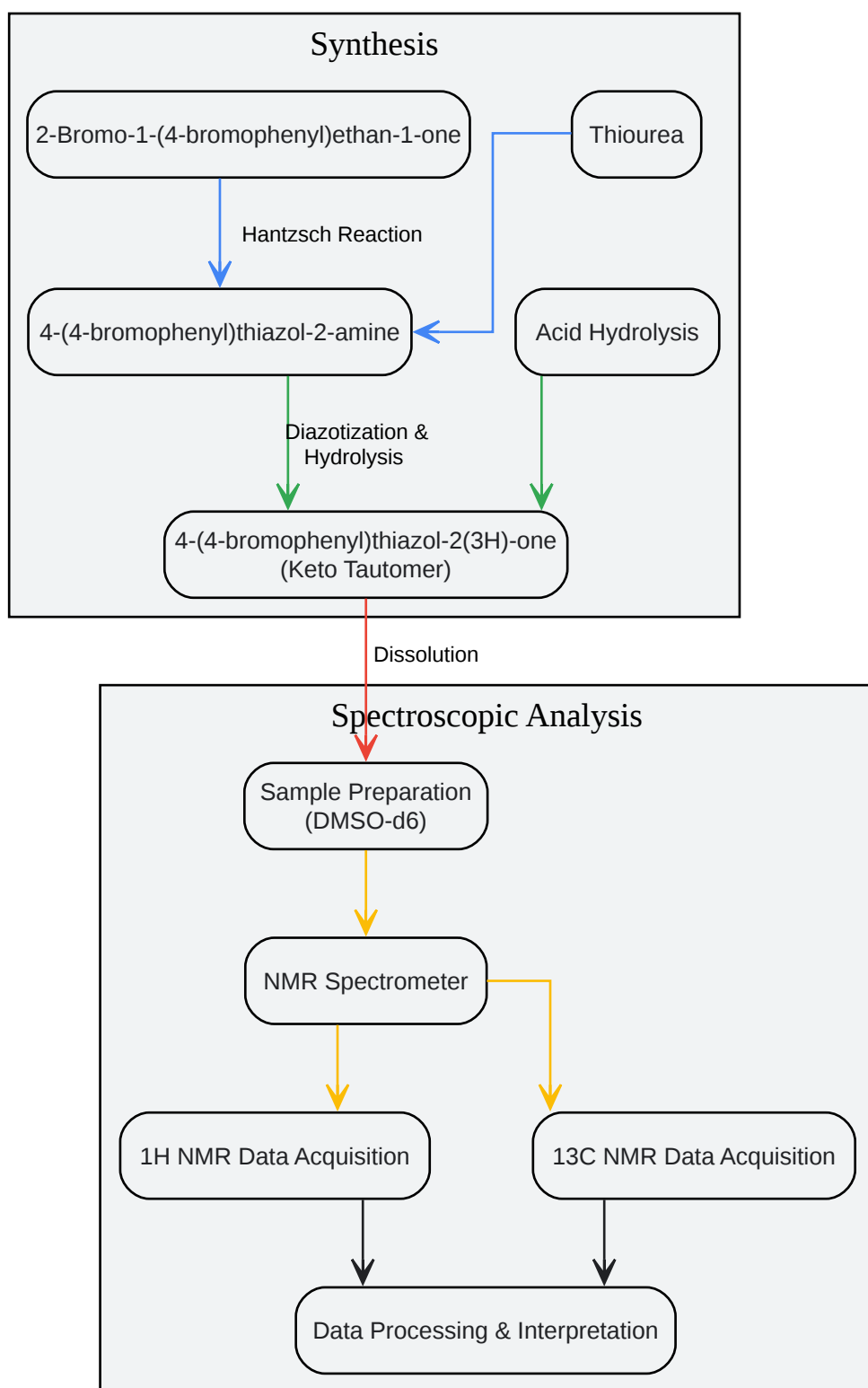
This technical guide provides an in-depth analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy of **4-(4-bromophenyl)-2-hydroxythiazole**. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or synthesizing thiazole-based heterocyclic compounds.

Introduction

4-(4-bromophenyl)-2-hydroxythiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the thiazole ring in various biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the structure and purity of this compound. A key feature of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one form. In most common solvents, the keto (thiazol-2(3H)-one) form is the predominant species. This guide will focus on the characterization of this more stable tautomer.

Synthesis Pathway

The synthesis of **4-(4-bromophenyl)-2-hydroxythiazole** is typically achieved through a multi-step process. A common and effective method is the Hantzsch thiazole synthesis, followed by hydrolysis.

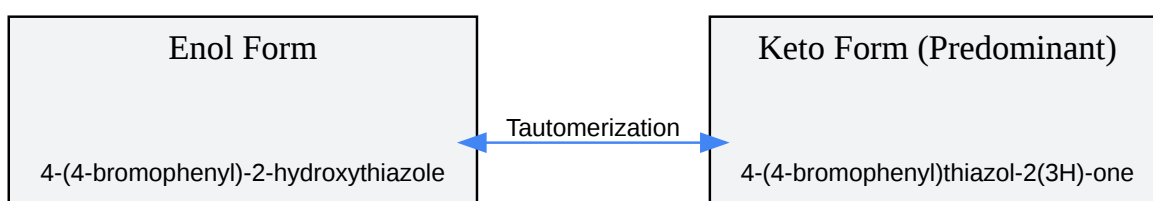


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Workflow from Synthesis to NMR Analysis.

Tautomerism: Keto vs. Enol Forms

2-Hydroxythiazole derivatives exist in a tautomeric equilibrium between the enol (2-hydroxythiazole) and keto (thiazol-2(3H)-one) forms. For **4-(4-bromophenyl)-2-hydroxythiazole**, the keto tautomer, 4-(4-bromophenyl)thiazol-2(3H)-one, is generally the more stable and therefore the predominant form in solution, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO). The NMR data presented in this guide corresponds to this keto tautomer.



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Keto-Enol Tautomerism of the Title Compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for the predominant keto tautomer, 4-(4-bromophenyl)thiazol-2(3H)-one, in DMSO- d_6 . These predictions are based on established values for similar chemical structures.

Predicted ^1H NMR Data

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	~11.8	Singlet (broad)	-	1H	N-H
2	~7.8	Doublet	~8.5	2H	Ar-H (ortho to Br)
3	~7.6	Doublet	~8.5	2H	Ar-H (meta to Br)
4	~7.1	Singlet	-	1H	Thiazole CH

Predicted ^{13}C NMR Data

Signal	Chemical Shift (δ , ppm)	Assignment
1	~170	C=O
2	~150	Thiazole C-N
3	~132	Ar-C (meta to Br)
4	~131	Ar-C-Br
5	~128	Ar-C (ortho to Br)
6	~122	Ar-C-Thiazole
7	~108	Thiazole CH

Experimental Protocols

Synthesis of 4-(4-bromophenyl)thiazol-2-amine

A mixture of 2-bromo-1-(4-bromophenyl)ethan-1-one and thiourea in a 1:1 molar ratio is refluxed in ethanol for several hours. Upon cooling, the product, 4-(4-bromophenyl)thiazol-2-amine hydrobromide, precipitates and can be collected by filtration. Neutralization with a base such as aqueous ammonia yields the free amine.

Synthesis of 4-(4-bromophenyl)thiazol-2(3H)-one

The 4-(4-bromophenyl)thiazol-2-amine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed to allow for the hydrolysis of the diazonium salt to the desired 4-(4-bromophenyl)thiazol-2(3H)-one. The product can be purified by recrystallization.

NMR Sample Preparation and Analysis

- **Sample Preparation:** Approximately 5-10 mg of the purified 4-(4-bromophenyl)thiazol-2(3H)-one is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:** Standard acquisition parameters are used. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and NMR characterization of **4-(4-bromophenyl)-2-hydroxythiazole**, with a focus on its predominant keto tautomer. The provided predicted NMR data and experimental protocols serve as a valuable resource for the identification and quality control of this compound in a research and development setting.

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